pKa Value Distinguishes 7-Chloroisoquinoline from 6- and 1-Chloro Isomers, Dictating Acid-Base Extraction and Salt Formation
The predicted pKa of 7-chloroisoquinoline is 4.62 ± 0.10 . This value differs substantially from the 6-chloro isomer (pKa 4.83 ± 0.10 predicted) [1] and the 1-chloro isomer (pKa 2.03 ± 0.30 predicted) . The lower basicity of the 7-isomer relative to the 6-isomer (ΔpKa = -0.21) indicates weaker proton affinity, affecting acid-base extraction efficiency and salt formation stoichiometry. The magnitude of difference across the isomer series exceeds 2.5 log units, corresponding to a >300-fold difference in acid dissociation constant.
| Evidence Dimension | Acid dissociation constant (pKa) – predicted |
|---|---|
| Target Compound Data | pKa = 4.62 ± 0.10 |
| Comparator Or Baseline | 6-Chloroisoquinoline: pKa = 4.83 ± 0.10; 1-Chloroisoquinoline: pKa = 2.03 ± 0.30 |
| Quantified Difference | ΔpKa (7-Cl vs 6-Cl) = -0.21; ΔpKa (7-Cl vs 1-Cl) = +2.59 |
| Conditions | Predicted values (ACD/Labs or equivalent); no experimental pKa reported for the 7-isomer |
Why This Matters
Procurement of the correct isomer ensures predictable acid-base behavior during workup and salt screening; substituting the 6-chloro isomer would alter extraction pH by ~0.2 units, potentially reducing recovery yield.
- [1] ChemicalBook. (n.d.). 6-氯异喹啉 CAS#: 62882-02-4. View Source
